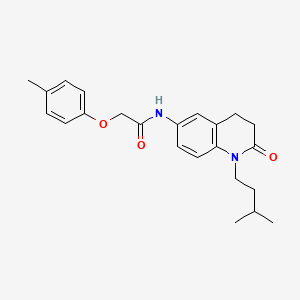
N-(1-异戊基-2-氧代-1,2,3,4-四氢喹啉-6-基)-2-(对甲苯氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide, also known as PTAC, is a compound that has been studied extensively for its potential applications in scientific research.
科学研究应用
药物研究与开发
该化合物的核心结构为四氢喹啉衍生物,表明其在药物研究方面具有潜在的应用价值。 四氢喹啉衍生物因其生物活性而备受关注,包括抗病毒、抗炎和抗癌活性 。该化合物可以进行合成和测试,以探究其类似活性,从而可能开发出新的治疗药物。
抗病毒药物探索
吲哚衍生物与该化合物在结构上具有相似性,已被证明具有抗病毒活性 。通过修饰侧链和官能团,研究人员可以探索该化合物对各种病毒感染的疗效,从而可能为治疗流感或艾滋病等疾病做出贡献。
抗炎应用
吲哚衍生物的抗炎特性已得到充分证明 。可以对该化合物进行研究,以探究其抑制炎症通路的功效,这可能为治疗关节炎或克罗恩病等慢性炎症性疾病带来新的治疗方法。
癌症治疗
具有四氢喹啉骨架的化合物与抗癌活性有关 。该化合物可以作为肿瘤学研究的一部分,以确定其抑制癌细胞生长的有效性,从而可能开发出新型癌症治疗方法。
抗氧化潜力
吲哚衍生物的抗氧化能力使其成为对抗氧化应激的候选药物 。可以评估该化合物的抗氧化性能,这可能有助于预防或治疗由氧化损伤引起的疾病。
抗菌和抗细菌研究
吲哚衍生物已显示出抗菌和抗细菌活性 。该化合物可以进行合成和测试,以探究其对多种细菌菌株的抗菌活性,从而可能开发出新型抗生素。
作用机制
The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. Specifically, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may contribute to its neuroprotective effects. N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has also been shown to bind to certain receptors in the body, including the sigma-1 receptor, which may be involved in its anti-cancer properties.
Biochemical and Physiological Effects:
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on acetylcholinesterase and sigma-1 receptors, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has also been shown to modulate the activity of other enzymes and receptors, including monoamine oxidase and the GABA(A) receptor. These effects may contribute to its neuroprotective and anti-cancer properties. N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a variety of potential applications in scientific research. However, there are also some limitations to its use. N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide is not very water-soluble, which can make it difficult to work with in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide. One area of interest is the development of new drug candidates based on the structure of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide. Another area of interest is the further exploration of its neuroprotective and anti-cancer properties, including its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in other areas of scientific research, such as inflammation and pain management.
合成方法
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide can be synthesized using a multi-step process that involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with isovaleric acid to produce the intermediate 1-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanone. This intermediate is then reacted with p-tolyl chloroformate and sodium hydride to produce N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide.
属性
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)12-13-25-21-10-7-19(14-18(21)6-11-23(25)27)24-22(26)15-28-20-8-4-17(3)5-9-20/h4-5,7-10,14,16H,6,11-13,15H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTPJGRKJUYNHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)

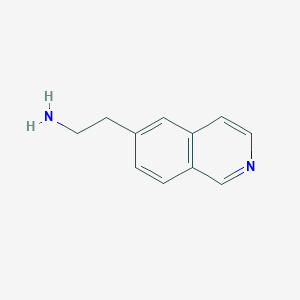

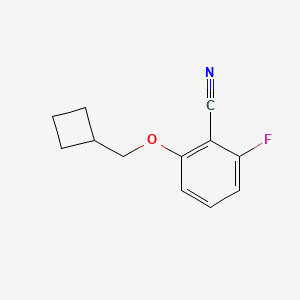

![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)
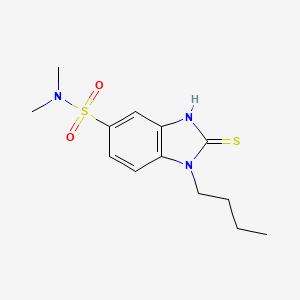
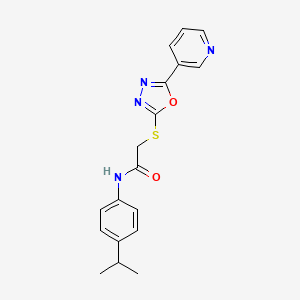
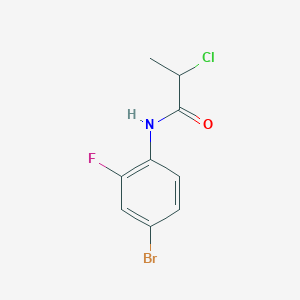
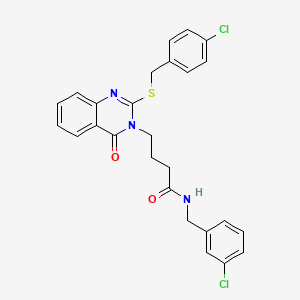

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2354180.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354181.png)
